4-Aminohexanoic acid hydrochloride
Overview
Description
4-Aminohexanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2This compound is primarily known for its role as an antifibrinolytic agent, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting .
Mechanism of Action
Target of Action
The primary target of 4-Aminohexanoic acid hydrochloride, also known as Aminocaproic acid, is the kringle domain of plasminogen . Plasminogen is a protein that is converted into plasmin, a proteolytic enzyme responsible for fibrinolysis .
Mode of Action
this compound acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the degradation of fibrin, a protein that forms a fibrous mesh in blood clots . This results in the stabilization of blood clots and a reduction in bleeding .
Pharmacokinetics
Like other small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability .
Result of Action
The primary result of the action of this compound is the reduction of fibrinolysis , leading to the stabilization of blood clots . This can be beneficial in situations where excessive bleeding is a concern, such as in certain surgical procedures or bleeding disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, weight, and health status . .
Biochemical Analysis
Biochemical Properties
4-Aminohexanoic acid hydrochloride interacts with various biomolecules, particularly enzymes such as 4-aminobutyrate aminotransferase, mitochondrial . It is known to inhibit proteolytic enzymes like plasmin, which is responsible for fibrinolysis . The nature of these interactions is largely due to the presence of the amino group in the gamma carbon atom of the compound .
Cellular Effects
Some derivatives have shown cytotoxic effects against certain cell lines at high concentrations
Molecular Mechanism
The molecular mechanism of this compound is primarily through its inhibitory action on enzymes that bind to the lysine residue . This includes proteolytic enzymes like plasmin, which is responsible for fibrinolysis . The compound exerts its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminohexanoic acid hydrochloride typically involves the reaction of 4-aminohexanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:
4-Aminohexanoic acid+HCl→4-Aminohexanoic acid hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Aminohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Aminohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in inhibiting fibrinolysis, making it useful in research related to blood clotting and hemostasis.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive bleeding, such as during surgeries or in hemophilia.
Comparison with Similar Compounds
Aminocaproic Acid:
Tranexamic Acid: Another antifibrinolytic agent that is structurally similar but has a different mechanism of action, involving the inhibition of plasminogen binding to fibrin.
Uniqueness: 4-Aminohexanoic acid hydrochloride is unique in its specific inhibition of plasminogen activators, making it particularly effective in preventing fibrinolysis. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and medicine .
Properties
IUPAC Name |
4-aminohexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-5(7)3-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORUJRYHFAWQOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62000-71-9 | |
Record name | 4-aminohexanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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